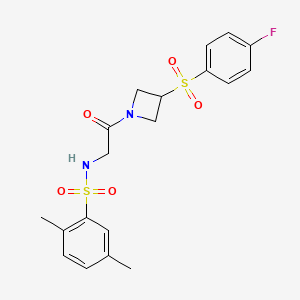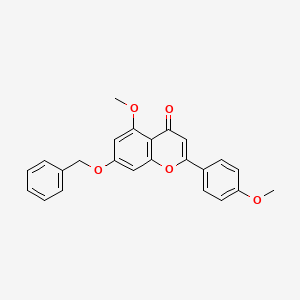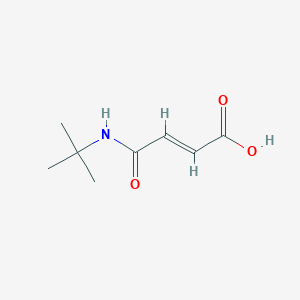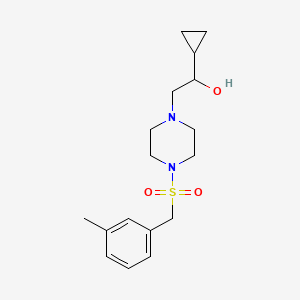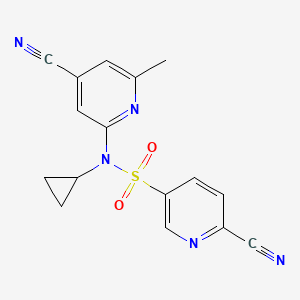
6-cyano-N-(4-cyano-6-methylpyridin-2-yl)-N-cyclopropylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-cyano-N-(4-cyano-6-methylpyridin-2-yl)-N-cyclopropylpyridine-3-sulfonamide, also known as CC-1065 analog, is a synthetic compound that has been extensively studied due to its potential use in cancer treatment.
Mechanism of Action
6-cyano-N-(4-cyano-6-methylpyridin-2-yl)-N-cyclopropylpyridine-3-sulfonamide analog works by binding to the minor groove of DNA and causing DNA damage. This leads to the activation of the DNA damage response pathway, ultimately resulting in cell death. The compound has shown selectivity for cancer cells, sparing normal cells.
Biochemical and Physiological Effects
This compound analog has been shown to induce apoptosis, inhibit cell proliferation, and cause DNA damage in cancer cells. It has also been shown to inhibit angiogenesis and metastasis. In animal studies, this compound analog has demonstrated potent antitumor activity with minimal toxicity.
Advantages and Limitations for Lab Experiments
6-cyano-N-(4-cyano-6-methylpyridin-2-yl)-N-cyclopropylpyridine-3-sulfonamide analog has several advantages for lab experiments, including its potent antitumor activity and selectivity for cancer cells. However, the compound is highly toxic and difficult to handle, requiring specialized equipment and expertise.
Future Directions
There are several future directions for 6-cyano-N-(4-cyano-6-methylpyridin-2-yl)-N-cyclopropylpyridine-3-sulfonamide analog research. One area of focus is the development of analogs with improved potency and selectivity. Another area of research is the development of delivery systems that can target the compound specifically to cancer cells. Additionally, further studies are needed to evaluate the safety and efficacy of this compound analog in clinical trials.
Synthesis Methods
The synthesis of 6-cyano-N-(4-cyano-6-methylpyridin-2-yl)-N-cyclopropylpyridine-3-sulfonamide analog involves several steps, including the synthesis of the pyridine ring, the introduction of the cyano group, and the sulfonation of the pyridine ring. The final product is obtained through the reaction of the sulfonate ester with the appropriate amine.
Scientific Research Applications
6-cyano-N-(4-cyano-6-methylpyridin-2-yl)-N-cyclopropylpyridine-3-sulfonamide analog has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies, demonstrating potent antitumor activity against a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors.
properties
IUPAC Name |
6-cyano-N-(4-cyano-6-methylpyridin-2-yl)-N-cyclopropylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-11-6-12(8-17)7-16(20-11)21(14-3-4-14)24(22,23)15-5-2-13(9-18)19-10-15/h2,5-7,10,14H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXKFDWKHUMEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N(C2CC2)S(=O)(=O)C3=CN=C(C=C3)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


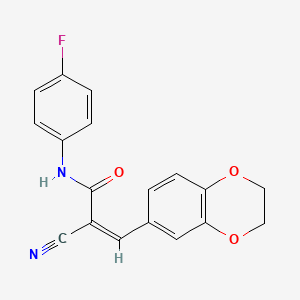
![3-(2-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2511644.png)
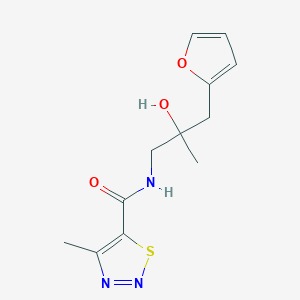
![3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2511646.png)
![(5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2511649.png)

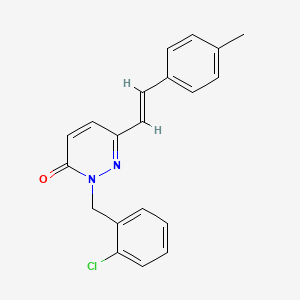
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2-fluorophenyl)acetamide](/img/structure/B2511653.png)
